molecular formula C19H21N7 B2864999 3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine CAS No. 2380096-26-2

3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine

Cat. No.: B2864999
CAS No.: 2380096-26-2
M. Wt: 347.426
InChI Key: UETRWZJZBQSABO-UHFFFAOYSA-N
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Description

3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine is a heterocyclic compound that features a pyridazine core substituted with pyridin-2-yl and piperazin-1-yl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine typically involves multi-step procedures. One common approach is the nucleophilic substitution reaction where a pyridazine derivative is reacted with a piperazine derivative under controlled conditions. For example, the reaction of 2-chloropyridazine with 1-(5-ethylpyrimidin-2-yl)piperazine in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are critical in the industrial setting.

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases like potassium carbonate or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while reduction could produce partially or fully reduced derivatives.

Scientific Research Applications

3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The compound’s structure allows it to bind to active sites, thereby affecting biological pathways such as signal transduction or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of pyridazine, pyridine, and piperazine moieties makes it a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

3-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7/c1-2-15-13-21-19(22-14-15)26-11-9-25(10-12-26)18-7-6-17(23-24-18)16-5-3-4-8-20-16/h3-8,13-14H,2,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETRWZJZBQSABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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